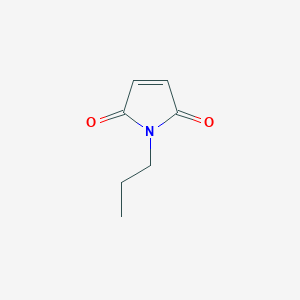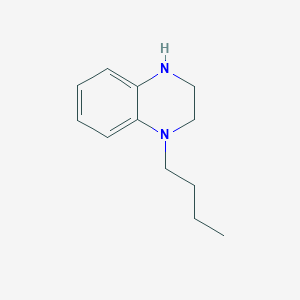
1-Butyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1,2,3,4-tetrahydroquinoxaline, also known as BQ-123, is a peptide antagonist that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective endothelin receptor type A (ETA) antagonist that has been shown to have a range of biological effects.
Mecanismo De Acción
1-Butyl-1,2,3,4-tetrahydroquinoxaline is a selective ETA antagonist, which means that it binds to and blocks the ETA receptor. The ETA receptor is one of two endothelin receptors, and it is primarily responsible for mediating the vasoconstrictive effects of endothelin-1 (ET-1). By blocking the ETA receptor, 1-Butyl-1,2,3,4-tetrahydroquinoxaline can prevent the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow.
Efectos Bioquímicos Y Fisiológicos
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, 1-Butyl-1,2,3,4-tetrahydroquinoxaline has been shown to have anti-inflammatory effects and can reduce oxidative stress. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline in lab experiments is that it is a selective ETA antagonist, which means that it can be used to specifically block the ETA receptor without affecting the other endothelin receptors. This allows researchers to study the specific effects of ETA receptor blockade. However, one of the limitations of using 1-Butyl-1,2,3,4-tetrahydroquinoxaline is that it is a peptide and may be subject to degradation in vivo. Additionally, the effects of 1-Butyl-1,2,3,4-tetrahydroquinoxaline may be influenced by factors such as the dose and route of administration.
Direcciones Futuras
There are several future directions for research on 1-Butyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is the potential therapeutic applications of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cardiovascular disease. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension, and further research is needed to determine if these effects can be translated to humans. Another area of interest is the potential use of 1-Butyl-1,2,3,4-tetrahydroquinoxaline in cancer therapy. Studies have shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can have anti-proliferative effects in cancer cells, and further research is needed to determine if 1-Butyl-1,2,3,4-tetrahydroquinoxaline can be used as a cancer therapy.
Métodos De Síntesis
1-Butyl-1,2,3,4-tetrahydroquinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves coupling the amino acid building blocks in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically assessed using analytical HPLC and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Butyl-1,2,3,4-tetrahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to have a range of biological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. Studies have also shown that 1-Butyl-1,2,3,4-tetrahydroquinoxaline can improve cardiac function and reduce blood pressure in animal models of hypertension.
Propiedades
Número CAS |
105105-31-5 |
|---|---|
Nombre del producto |
1-Butyl-1,2,3,4-tetrahydroquinoxaline |
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-butyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-14-10-8-13-11-6-4-5-7-12(11)14/h4-7,13H,2-3,8-10H2,1H3 |
Clave InChI |
YLGJUYMPZIRPQB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCNC2=CC=CC=C21 |
SMILES canónico |
CCCCN1CCNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



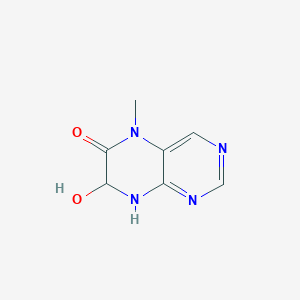
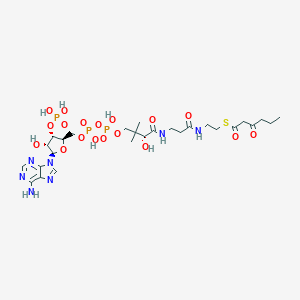
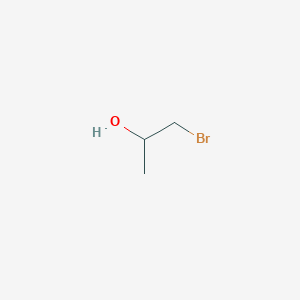
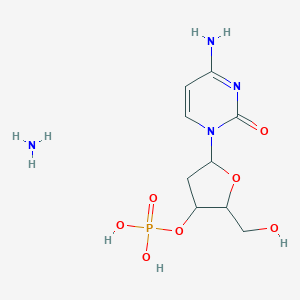
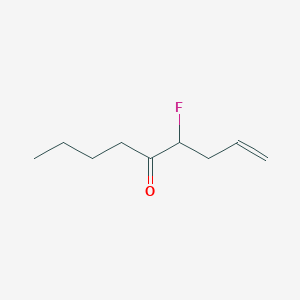
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
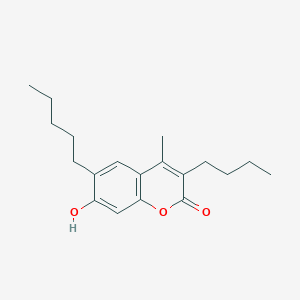
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
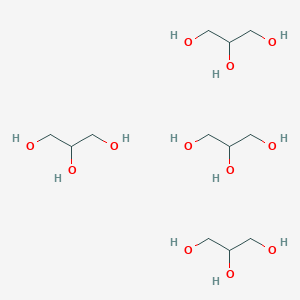
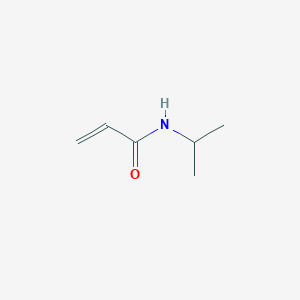
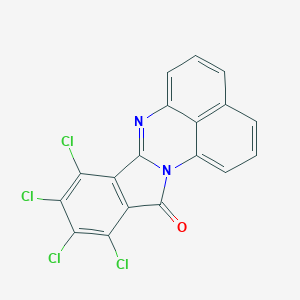
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)

